3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides and thiadiazolesThe presence of the thiadiazole ring, which is a bioisostere of pyrimidine, contributes to its bioactive properties .
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid or its derivatives with appropriate amines and thiadiazole precursors. One common method involves the use of 3,4-dimethoxybenzoyl chloride, which reacts with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles in solvents like THF, dichloromethane, or ethanol. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as DNA and enzymes involved in DNA replication. The thiadiazole ring can intercalate with DNA, disrupting its replication and leading to cell death. This property is particularly useful in targeting cancer cells .
Comparison with Similar Compounds
Similar compounds to 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide include other benzamide derivatives and thiadiazole compounds. For example:
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Exhibits significant anticancer activity.
N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Shows potential as an antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct bioactive properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-17-8-5-4-7(6-9(8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGGMPCTNUCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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